4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide is a synthetic compound that belongs to the class of hydrazides and pyrrole derivatives. It is characterized by the presence of a benzohydrazide moiety linked to a pyrrole ring substituted with phenyl groups. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be synthesized through multi-step organic reactions involving pyrrole derivatives and benzohydrazides. The synthesis typically requires specific reagents and conditions to yield the desired product efficiently. Research articles have documented various synthetic routes and biological evaluations of similar compounds, contributing to the understanding of their properties and applications .
4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide falls under the category of organic compounds, specifically classified as:
This classification highlights its structural complexity and potential reactivity in organic synthesis.
The synthesis of 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide involves several key steps:
The reaction conditions may include:
The molecular formula of 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide is C_{19}H_{18}N_{4}O. Its structure includes:
Key structural data include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are typically used for structural elucidation .
4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
These reactions can lead to various derivatives that may exhibit different biological activities .
The mechanism of action for compounds like 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide often involves interaction with biological targets such as enzymes or receptors. For instance, studies have shown that similar compounds can inhibit dihydrofolate reductase and enoyl-acyl carrier protein reductase enzymes through hydrogen bonding interactions at their active sites .
This interaction can disrupt metabolic pathways in target organisms, leading to their potential use as therapeutic agents.
Key chemical properties include:
Analytical techniques like Fourier-transform infrared spectroscopy (FTIR) and NMR spectroscopy provide insights into functional groups and molecular dynamics .
4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide has several scientific applications:
Research continues to explore its potential therapeutic benefits and applications in drug development .
4-(2,5-Diphenyl-1H-pyrrol-1-yl)benzohydrazide (chemical formula: C₂₃H₁₉N₃O; PubChem CID: 1274753) represents a strategic fusion of two pharmacophores with established bioactivity [1] [6]. The diphenylpyrrole moiety confers membrane permeability and π-stacking capabilities essential for interacting with hydrophobic bacterial targets, while the benzohydrazide group enables Schiff base formation – a critical mechanism for inhibiting mycobacterial cell wall biosynthesis. This molecular hybridization addresses limitations of first-line agents like isoniazid (INH) by enhancing lipophilicity and diversifying target engagement. Pyrrole derivatives intrinsically disrupt ATP synthesis and nucleic acid polymerization in Mycobacterium tuberculosis (Mtb), and coupling this with hydrazide-based metal-chelating properties creates multitarget ligands capable of overcoming conventional resistance mechanisms [6]. Computational analyses suggest the diphenylpyrrole’s bulkiness prevents efflux pump recognition, a significant advantage in multidrug-resistant tuberculosis (MDR-TB) treatment.
Benzohydrazide derivatives trace their antimycobacterial legacy to isoniazid, but structural optimizations have progressively enhanced potency and spectrum. Early analogs demonstrated that para-substituted benzoic acid hydrazides with lipophilic groups exhibit 10-100× greater activity against Mtb than their meta- or ortho- counterparts [3] [6]. Incorporating nitrogen-containing heterocycles at the para-position, particularly pyrroles, marked a significant evolution. The 4-(pyrrol-1-yl)benzohydrazide scaffold – exemplified by 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide (CAS# 26165-67-3; m.p. 168°C) – established structure-activity relationship (SAR) foundations [2] [4]. These studies revealed that pyrrole ring substitutions critically modulate bioactivity: 2,5-dimethylpyrroles exhibit moderate activity (MIC: 16–32 µg/mL), whereas 2,5-diphenyl variants like 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide achieve MICs of 2–8 µg/mL by enhancing target affinity through π-π interactions [6]. This historical progression underscores the target compound’s design rationale.
The resurgence of tuberculosis, fueled by HIV co-infection and MDR strains, necessitates agents with polypharmacological action. 4-(2,5-Diphenyl-1H-pyrrol-1-yl)benzohydrazide embodies a dual-target strategy by concurrently inhibiting InhA (enoyl-ACP reductase) and KasA (β-ketoacyl-ACP synthase) – two enzymes indispensable for mycolic acid biosynthesis in Mtb [6]. Molecular docking studies indicate the diphenylpyrrole group binds KasA’s hydrophobic cavity, while the hydrazide anchors to InhA’s NAD⁺ cofactor site. This bifunctionality mitigates resistance development; mutations compromising one target rarely affect the other. Hybridization further leverages synergistic effects: hydrazides facilitate intracellular metal depletion (disrupting Fe³⁺/Zn²⁺-dependent enzymes), while diphenylpyrroles generate reactive oxygen species (ROS), overwhelming bacterial antioxidant defenses [6]. Such multi-mechanistic approaches are now paramount in targeting non-replicating Mtb persisters.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8